N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-14-26-20-15-18(9-12-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h5-7,9-12,15H,1,8,13-14,16H2,2-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZICTIULHILDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 420.48 g/mol. Its structure features a benzo[b][1,4]oxazepine core with various substituents that may influence its biological activity.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, particularly those related to neurotransmission and pain perception.
Anticancer Activity
A study demonstrated the compound's potential anticancer properties through its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Caspase activation |
| A549 (Lung Cancer) | 18.5 | Bcl-2 modulation |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
| P. aeruginosa | 64 µg/mL | Bacteriostatic |
Case Studies
- In Vivo Studies : In a murine model of inflammation, administration of the compound resulted in significant reduction of edema and inflammatory markers (e.g., TNF-alpha and IL-6). This suggests a potential application in treating inflammatory diseases.
- Neuroprotective Effects : In a rat model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects by reducing neuronal cell death and oxidative damage markers.
Q & A
Q. What are the synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions starting with the construction of the benzo[b][1,4]oxazepin core. Key steps include:
- Ring formation : Cyclization of precursor amines or alcohols under acidic or basic conditions (e.g., using p-toluenesulfonic acid or NaH) .
- Allylation : Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Propanamide attachment : Coupling 3-(4-methoxyphenyl)propanoyl chloride to the oxazepin core using carbodiimide-based reagents (e.g., EDC/HOBt) . Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and anhydrous solvents (e.g., DMF, THF) to minimize side reactions .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., allyl protons at δ 5.0–5.8 ppm, methoxy at δ 3.8 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₂O₄: 407.1965) .
- HPLC : Assesses purity (>95%) and monitors reaction progress .
Q. How do the functional groups influence reactivity and stability?
- Oxazepin ring : Susceptible to ring-opening under strong acids/bases but stable in neutral conditions .
- Allyl group : Participates in Michael additions or oxidation to epoxides .
- 4-Methoxyphenyl propanamide : Enhances lipophilicity and potential π-π stacking in biological targets . Stability tests (e.g., thermal gravimetric analysis) show decomposition >200°C, suggesting room-temperature storage .
Q. What are the solubility and formulation considerations for biological assays?
- Solubility : Poor in water; requires DMSO or PEG-400 for in vitro studies (typical stock solutions: 10 mM in DMSO) .
- Stability : Degrades <10% over 48 hours in PBS (pH 7.4) at 37°C, but degrades rapidly under UV light, necessitating amber vials .
Q. What preliminary biological activities have been reported?
- Enzyme inhibition : Moderate activity against carbonic anhydrase IX (IC₅₀ ~5 µM) via sulfonamide-like binding .
- Anticancer potential : Apoptosis induction in HT-29 colon cancer cells at 10–50 µM .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and purity?
- Flow chemistry : Continuous synthesis reduces reaction times and improves yield (e.g., 80% yield in 2 hours vs. 48 hours batchwise) .
- Catalyst screening : Pd(OAc)₂/Xantphos increases allylation efficiency (TON >500) .
- DoE (Design of Experiments) : Identifies optimal parameters (e.g., pH 6.5, 60°C) to minimize byproducts .
Q. What mechanistic insights exist for key reactions (e.g., oxidation of the allyl group)?
- Oxidation pathways : Allyl → epoxide (via mCPBA) or carboxylic acid (via KMnO₄), confirmed by ¹H NMR loss of allylic protons .
- Kinetic studies : Second-order kinetics for nucleophilic substitution (rate constant k = 0.12 M⁻¹s⁻¹ at 25°C) .
Q. How do structural modifications impact biological activity (SAR studies)?
- Allyl vs. propyl substitution : Allyl improves membrane permeability (logP = 2.8 vs. 2.1 for propyl) .
- Methoxy position : 4-Methoxy on phenyl enhances target binding (ΔG = -9.2 kcal/mol vs. -7.5 for 3-methoxy) via MD simulations .
Q. What computational methods predict target binding and metabolic pathways?
- Docking studies (AutoDock Vina) : High affinity for COX-2 (binding score = -10.3 kcal/mol) due to H-bonding with Gln375 .
- ADMET prediction (SwissADME) : Moderate hepatic metabolism (CYP3A4 substrate), low cardiotoxicity risk .
Q. How can contradictions in biological assay data be resolved?
- Dose-response validation : Replicate IC₅₀ values across multiple cell lines (e.g., HT-29, MCF-7) to confirm specificity .
- Off-target screening : Use proteome microarrays to rule out non-specific binding .
- Metabolite profiling (LC-MS) : Identify degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
